molecular formula C15H16N2O B2925171 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile CAS No. 1909317-57-2

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile

Cat. No.: B2925171
CAS No.: 1909317-57-2
M. Wt: 240.306
InChI Key: TVYGDFUPJBRXFP-UHFFFAOYSA-N
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Description

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile ( 863408-70-2) is a specialized organic compound with a molecular formula of C15H14N2O and a molecular weight of 238.28 g/mol . This nitrile-substituted 8-azabicyclo[3.2.1]octane derivative features a benzyl group at the nitrogen bridgehead and a ketone functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds based on the 8-azabicyclo[3.2.1]octane scaffold are of significant interest in pharmaceutical research for their potential biological activity. Specifically, disubstituted 8-azabicyclo[3.2.1]octane derivatives have been investigated as mu-opioid receptor antagonists . This suggests that this compound may serve as a critical synthetic precursor or building block in the development of novel therapeutics targeting conditions such as opioid-induced constipation and post-operative ileus . The structure of this compound, combining the rigid bicyclic framework with multiple functional handles, allows researchers to explore structure-activity relationships and develop new pharmacologically active molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYGDFUPJBRXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC(C1N2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally involves the use of advanced organic synthesis techniques and may require specialized equipment and conditions to ensure the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is not fully understood. its structure suggests that it may interact with biological targets similar to those of tropane alkaloids. These interactions could involve binding to neurotransmitter receptors or inhibiting enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Features Applications/Findings
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile (Main compound) 8-benzyl, 2-oxo, 6-carbonitrile (exo) C₁₅H₁₆N₂O Rigid scaffold; benzyl enhances steric bulk; carbonitrile at 6-position (exo) Intermediate for Bao Gong Teng A analogs; stereochemical control in synthesis
8-Methyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carbonitrile (CAS: 77603-74-8) 8-methyl, 4-oxo, 6-carbonitrile (endo) C₉H₁₀N₂O Smaller substituent (methyl); endo carbonitrile; unsaturated 2-ene bond Likely altered reactivity due to endo configuration and conjugated double bond
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (CAS: 28957-72-4) 8-benzyl, 3-oxo C₁₄H₁₇NO Ketone at 3-position instead of 2; lacks carbonitrile Commercial availability (Kanto Reagents); potential use in ketone-based reactions
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile 8-benzyl, 3-carbonitrile C₁₄H₁₅N₂ Carbonitrile at 3-position; no ketone Structural isomer; reactivity differences in nucleophilic substitution
8-Methyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile (endo) 8-methyl, 2-oxo, 6-carbonitrile (endo) C₉H₁₁N₂O Methyl substituent; endo stereochemistry Steric and electronic effects distinct from benzyl analogs

Substituent Effects on Reactivity and Stability

  • Benzyl vs. In contrast, methyl-substituted analogs (e.g., CAS: 77603-74-8) exhibit reduced steric effects, favoring different reaction pathways .
  • Carbonitrile Position : Moving the carbonitrile from position 6 (main compound) to 3 (e.g., 8-benzyl-3-carbonitrile analog) alters electronic distribution and nucleophilic reactivity. The exo configuration in the main compound may enhance accessibility for further functionalization compared to endo isomers .
  • Ketone Position : The 2-oxo group in the main compound vs. 3-oxo or 4-oxo in analogs (e.g., CAS: 28957-72-4) influences hydrogen bonding and electrophilicity, affecting interactions in catalytic or biological systems .

Stereochemical Considerations

  • Exo vs. Endo Isomerism : The exo carbonitrile in the main compound (position 6) may confer higher solubility in polar solvents compared to endo analogs. For example, the endo-6-carbonitrile in CAS: 77603-74-8 likely exhibits distinct crystallinity and melting points .
  • Diastereoselectivity : Studies on Bao Gong Teng A synthesis highlight that exo/endo isomerism at positions 6 and 7 impacts diastereoselectivity, with the main compound favoring specific stereochemical outcomes .

Biological Activity

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile is a compound belonging to the bicyclic class of molecules, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C14H18N2OC_{14}H_{18}N_2O with a molecular weight of 230.31 g/mol. Its structure features a bicyclic framework that is essential for its biological activity.

Pharmacological Activities

Research has indicated that compounds in the azabicyclo series exhibit various pharmacological activities, particularly as mu-opioid receptor antagonists. This class of compounds has been studied for their potential in treating conditions related to opioid receptor activity.

Mu-opioid Receptor Antagonism

A significant focus has been on the mu-opioid receptor antagonistic properties of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane derivatives. These compounds have shown promise in ameliorating disorders characterized by reduced gastrointestinal motility, making them potential candidates for treating opioid-induced constipation and other related conditions .

The mechanism through which 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane exerts its biological effects primarily involves interaction with the mu-opioid receptors in the central nervous system (CNS). By blocking these receptors, the compound may help alleviate symptoms associated with excessive opioid receptor activation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • In Vivo Studies : In animal models, administration of 8-Benzyl derivatives demonstrated significant reductions in opioid-induced hyperalgesia, suggesting a role in pain modulation.
  • In Vitro Binding Studies : Binding affinity assays revealed that these compounds exhibit competitive antagonism at mu-opioid receptors, with IC50 values indicating effective receptor blockade at low concentrations .
  • Toxicity and Safety : Preliminary toxicity assessments indicate that 8-Benzyl derivatives possess a favorable safety profile, with LD50 values suggesting low acute toxicity levels in mammalian models .

Data Table: Biological Activity Summary

Activity Effect IC50/LD50 Reference
Mu-opioid receptor antagonismReduces opioid-induced hyperalgesiaIC50 < 10 µM
Anticancer activityModerate cytotoxicityIC50 = 19 µM (MDA-MB-435)
Toxicity assessmentLow acute toxicityLD50 > 1000 mg/kg

Q & A

Q. What are the common synthetic routes for 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile, and how can its stereochemistry be controlled?

The synthesis typically involves functionalization of the azabicyclo[3.2.1]octane core. Radical cyclization using organometallic reagents (e.g., Grignard reagents) has been employed to construct bicyclic frameworks with high diastereocontrol (>99%) . For stereochemical control, chiral auxiliaries or enantioselective catalysis may be used. Post-synthetic modifications, such as benzylation at the 8-position and nitrile introduction at the 6-position, require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid epimerization . X-ray crystallography or NOE NMR experiments are recommended to confirm stereochemistry .

Q. How can the purity and structural integrity of this compound be validated for pharmacological studies?

Analytical methods include:

  • HPLC/LC-MS : To assess purity (>95%) and detect byproducts from incomplete benzylation or oxidation .
  • NMR spectroscopy : 1H/13C NMR to confirm the azabicyclo[3.2.1]octane core, benzyl group integration, and nitrile resonance .
  • Elemental analysis : To validate empirical formula consistency, particularly for high-purity batches intended for in vivo studies .

Q. What are the primary pharmacological targets of azabicyclo[3.2.1]octane derivatives, and how does the 6-cyano substitution influence activity?

Azabicyclo[3.2.1]octane derivatives often target central nervous system (CNS) receptors, such as serotonin (5-HT) or dopamine transporters. The 6-cyano group enhances metabolic stability and may modulate binding affinity through electronic effects (e.g., dipole interactions with receptor residues) . In vitro assays (e.g., radioligand binding) should be conducted to compare activity against non-cyano analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported agonist/antagonist activity of structurally similar compounds?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, receptor isoforms). For example, BIMU analogs exhibit partial agonist activity in some models but antagonist effects in others due to tissue-specific receptor conformations . To address this:

  • Perform functional assays (e.g., cAMP accumulation, calcium flux) alongside binding studies.
  • Use molecular dynamics simulations to predict ligand-receptor interaction dynamics influenced by the benzyl and nitrile groups .

Q. What strategies improve diastereoselectivity during the synthesis of 8-substituted azabicyclo[3.2.1]octane derivatives?

High diastereoselectivity (>99%) can be achieved via:

  • Radical cyclization : Using n-tributyltin hydride and AIBN in toluene to favor specific transition states .
  • Steric directing groups : Introducing bulky substituents (e.g., tert-butyl carbamates) at the 8-position to bias ring closure .
  • Low-temperature conditions : To minimize thermal randomization of intermediates .

Q. How does the benzyl group at the 8-position impact metabolic stability in preclinical studies?

The benzyl group can reduce first-pass metabolism by sterically shielding the azabicyclo core from cytochrome P450 enzymes. However, in vivo studies in rodents have shown that para-hydroxylation of the benzyl ring may still occur. To mitigate this:

  • Introduce electron-withdrawing substituents (e.g., fluorine) on the benzyl aromatic ring.
  • Conduct microsomal stability assays with LC-MS/MS metabolite profiling .

Q. What analytical challenges arise in quantifying enantiomeric excess (ee) for chiral azabicyclo[3.2.1]octane derivatives?

Chiral separation is complicated by the rigid bicyclic structure. Recommended approaches:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Mosher’s ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and compare 1H NMR shifts .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the role of the 2-oxo group in receptor binding?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with the 2-oxo group replaced (e.g., thioamide, methylene) and compare binding affinities .
  • Crystallography : Co-crystallize the compound with target receptors (e.g., 5-HT3R) to visualize hydrogen bonding between the 2-oxo group and key residues .
  • Computational docking : Use software like AutoDock Vina to predict binding poses and energy contributions of the 2-oxo moiety .

Q. What in vitro and in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?

  • In vitro : Primary neuronal cultures or transfected HEK293 cells expressing human receptors (e.g., dopamine D2, serotonin 5-HT1A).
  • In vivo : Rodent models for locomotor activity (open field test) or conditioned place preference for addiction studies. Include pharmacokinetic profiling (plasma/brain concentration ratios) due to the compound’s potential blood-brain barrier permeability .

Q. How can researchers address low aqueous solubility in formulation studies?

  • Prodrug design : Convert the nitrile to a more hydrophilic group (e.g., amide) that hydrolyzes in vivo.
  • Nanoparticulate carriers : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
  • Co-solvent systems : Employ ethanol/Cremophor EL mixtures for intravenous administration .

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